

Validating CEP-28122 Specificity Against Other Tyrosine Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP-28122

Cat. No.: B612281

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This guide provides an objective comparison of the tyrosine kinase inhibitor **CEP-28122**'s performance against its primary target, Anaplastic Lymphoma Kinase (ALK), and a panel of other tyrosine kinases. The information presented is supported by experimental data to validate the specificity of **CEP-28122**.

Executive Summary

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC₅₀ of 1.9 nM in recombinant enzyme assays.[1] Constitutive ALK activity is a known oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2] **CEP-28122** has demonstrated dose-dependent antitumor activity in preclinical models of these ALK-positive cancers.[2] This guide delves into the specificity of **CEP-28122** by comparing its inhibitory activity against ALK to a broad range of other tyrosine kinases.

Data Presentation: Kinase Specificity Profile of CEP-28122

The following table summarizes the inhibitory activity of **CEP-28122** against its primary target, ALK, and other selected tyrosine kinases. The data is compiled from in vitro kinase assays.

Kinase Target	IC50 (nM)	Percent Inhibition at 1 μ M	Kinase Family
ALK	1.9	-	Receptor Tyrosine Kinase
Flt4 (VEGFR3)	46	>90%	Receptor Tyrosine Kinase
Lck	-	>90%	Src Family Kinase
Lyn	-	>90%	Src Family Kinase
Yes	-	>90%	Src Family Kinase
Fyn	-	80-90%	Src Family Kinase
Src	-	70-80%	Src Family Kinase
IGF-1R	-	<50%	Receptor Tyrosine Kinase
InsR	-	<50%	Receptor Tyrosine Kinase
Met	-	<50%	Receptor Tyrosine Kinase
EGFR	-	<50%	Receptor Tyrosine Kinase
KDR (VEGFR2)	-	<50%	Receptor Tyrosine Kinase
PDGFR β	-	<50%	Receptor Tyrosine Kinase
Abl	-	<50%	Non-receptor Tyrosine Kinase
c-Kit	-	<50%	Receptor Tyrosine Kinase

Flt1 (VEGFR1)	-	<50%	Receptor Tyrosine Kinase
Flt3	-	<50%	Receptor Tyrosine Kinase

Note: A comprehensive screen of **CEP-28122** against a panel of 259 kinases at 1 μ M showed that the vast majority of kinases were inhibited by less than 50%. The table highlights some of the most significantly inhibited off-target kinases and other notable kinases.

Experimental Protocols

1. Recombinant ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay was utilized to determine the IC50 value of **CEP-28122** against recombinant ALK.

- Materials: Recombinant ALK kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
- Procedure:
 - The kinase reaction is performed by incubating the recombinant ALK enzyme with the biotinylated substrate and ATP in a kinase reaction buffer.
 - CEP-28122** is added at varying concentrations to determine its inhibitory effect.
 - The reaction is allowed to proceed for a specified time at room temperature.
 - The reaction is stopped, and the detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC) are added.
 - After an incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

- IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

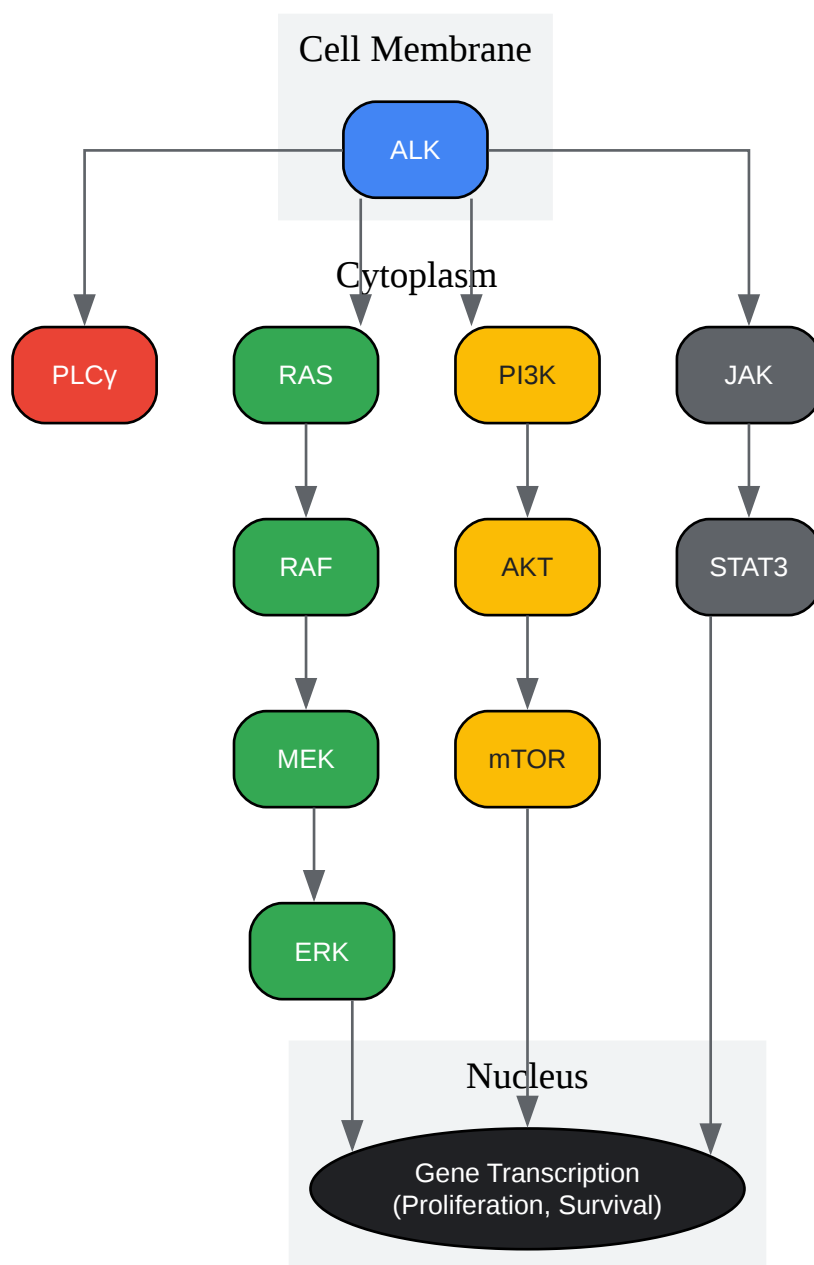
2. Kinase Selectivity Profiling (Radiometric Assay)

The specificity of **CEP-28122** was evaluated against a broad panel of protein kinases using a radiometric assay format.

- Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific peptide substrate by the kinase.
- Procedure:
 - The individual kinase is incubated with its specific peptide substrate, [γ-33P]ATP, and the test compound (**CEP-28122** at 1 μM).
 - The reaction is carried out for a defined period at room temperature.
 - The reaction is then stopped, and the phosphorylated substrate is separated from the residual [γ-33P]ATP, typically by filtration and capture onto a phosphocellulose membrane.
 - The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
 - The percent inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction.

Mandatory Visualizations

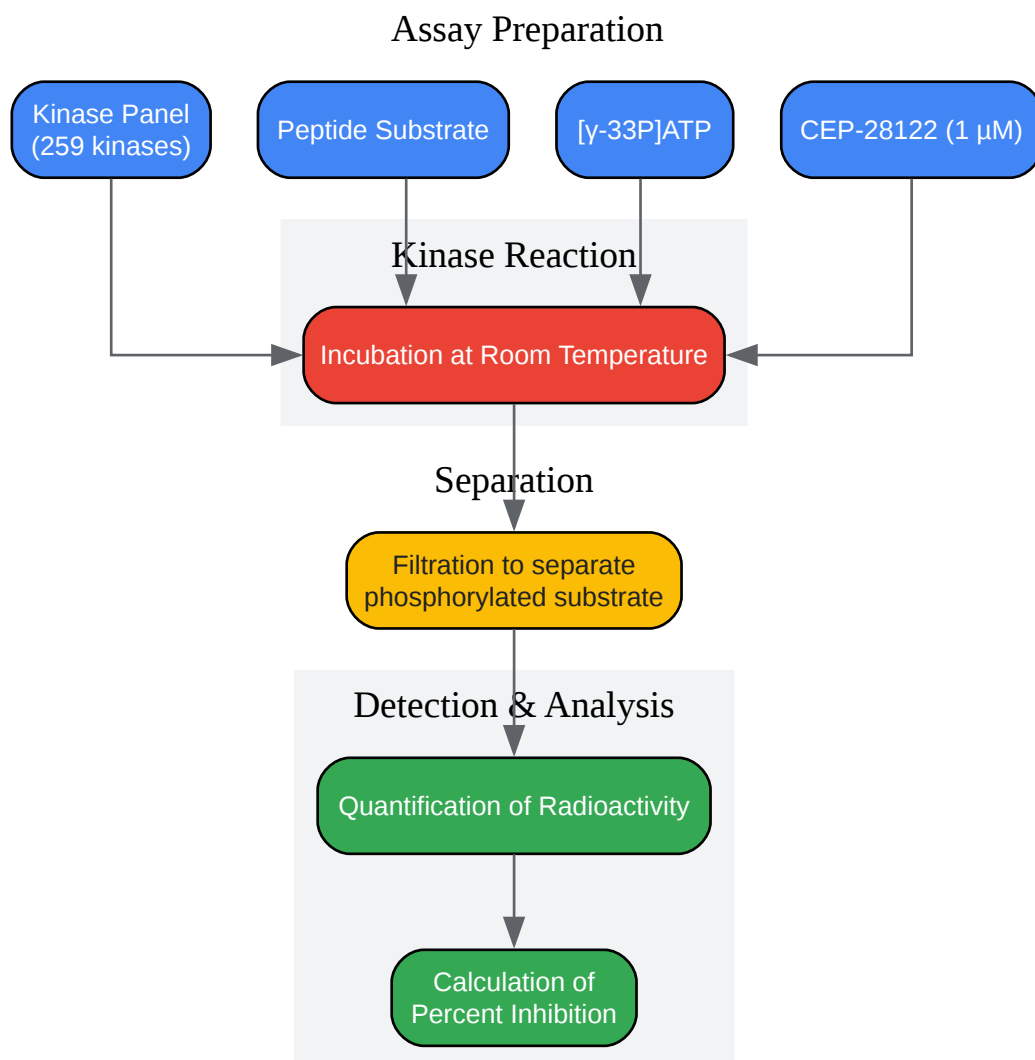
ALK Signaling Pathway



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Caption: Downstream signaling pathways activated by ALK.

Experimental Workflow for Kinase Selectivity Profiling



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References

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- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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